Ethyl(prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
Ethyl(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a hydrochloride salt of ethyl(prop-2-yn-1-yl)amine, characterized by its white solid form and solubility in polar solvents. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(prop-2-yn-1-yl)amine hydrochloride can be synthesized through the reaction of ethylamine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl or prop-2-yn-1-yl groups are replaced by other nucleophiles.
Addition Reactions: The triple bond in the prop-2-yn-1-yl group allows for addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted amines.
Addition: Formation of dibromo or dichloro derivatives.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of saturated amines.
Scientific Research Applications
Ethyl(prop-2-yn-1-yl)amine hydrochloride is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzylprop-2-yn-1-amine hydrochloride: Similar structure but with a benzyl group instead of an ethyl group.
Prop-2-yn-1-amine hydrochloride: Lacks the ethyl group, making it less complex.
N-ethylprop-2-yn-1-amine: The free base form without the hydrochloride salt.
Uniqueness
Ethyl(prop-2-yn-1-yl)amine hydrochloride is unique due to its specific combination of ethyl and prop-2-yn-1-yl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications .
Biological Activity
Ethyl(prop-2-yn-1-yl)amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
This compound is classified as a propargylamine derivative. It can be synthesized through various methods, including nucleophilic substitution reactions and reductive amination processes. The compound's structure features an ethyl group attached to a propargylamine backbone, which is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to inhibit monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, the compound may enhance neurotransmitter levels, potentially offering neuroprotective effects and therapeutic benefits in neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Biological Activities
This compound has been investigated for several biological activities:
1. Neuroprotective Effects:
- The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
2. Antimicrobial Activity:
- Preliminary studies suggest that propargylamines can exhibit antimicrobial properties, potentially making them candidates for treating infections caused by resistant bacteria .
3. Quorum Sensing Inhibition:
- Research indicates that derivatives of propargylamines might disrupt quorum sensing in bacterial populations, which could prevent biofilm formation and enhance the efficacy of existing antibiotics .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Potential
A study conducted on the effects of this compound on neuronal cell lines demonstrated a significant reduction in cell death under oxidative stress conditions. The compound was administered at varying concentrations, revealing a dose-dependent protective effect against neurotoxicity .
Case Study: Antimicrobial Evaluation
In another study evaluating the antimicrobial properties of propargylamine derivatives, this compound was tested against several bacterial strains. Results indicated moderate antibacterial activity, suggesting its potential as a lead compound for further development.
Properties
IUPAC Name |
N-ethylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNDIHNEOASSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53227-33-1 |
Source
|
Record name | ethyl(prop-2-yn-1-yl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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